
Methyl 3-methylisonicotinate
Overview
Description
It is commonly used in scientific research to study cell proliferation in living tissues . Bromodeoxyuridine can be incorporated into newly synthesized DNA molecules of dividing cells during the S phase of the cell cycle, replacing thymidine . This property makes it a valuable tool for detecting cells that have recently undergone DNA replication or repair .
Mechanism of Action
Target of Action
Methyl 3-methylisonicotinate is a compound that has been used as a semiochemical . .
Mode of Action
It is known to influence the movement of thrips
Biochemical Pathways
It is known that the compound is used as a semiochemical, suggesting that it may play a role in communication between organisms .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known to influence the movement of thrips , suggesting that it may have an impact on the behavior of these organisms.
Action Environment
Given its use as a semiochemical, it is likely that environmental factors such as temperature, humidity, and the presence of other organisms may influence its action .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid and its derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromodeoxyuridine is synthesized through the bromination of deoxyuridine. The reaction involves the substitution of a hydrogen atom in the deoxyuridine molecule with a bromine atom . The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the deoxyuridine molecule .
Industrial Production Methods
In industrial settings, the production of bromodeoxyuridine involves large-scale bromination reactions using automated equipment to ensure consistency and efficiency . The process includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bromodeoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in bromodeoxyuridine can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: Bromodeoxyuridine can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various bromodeoxyuridine derivatives with different functional groups substituted at the bromine position .
Scientific Research Applications
Bromodeoxyuridine has a wide range of applications in scientific research, including:
Cell Proliferation Studies: It is used to label proliferating cells in vitro and in vivo, allowing researchers to track cell division and growth.
Cancer Research: Bromodeoxyuridine is used as a radiosensitizer and diagnostic tool in cancer research.
Neuroscience: It is used to study neurogenesis and the fate of neural progenitor cells.
Microbial Ecology: Bromodeoxyuridine is used to identify microorganisms that respond to specific carbon substrates in environmental samples.
Comparison with Similar Compounds
Bromodeoxyuridine is similar to other thymidine analogues such as iododeoxyuridine and tritiated thymidine . bromodeoxyuridine is preferred in many studies due to its non-radioactive nature and its ability to be detected using immunological methods . Unlike tritiated thymidine, bromodeoxyuridine does not require the use of radioactive materials, making it safer and more convenient for in vivo studies .
List of Similar Compounds
- Iododeoxyuridine
- Tritiated thymidine
- Fluorodeoxyuridine
Properties
IUPAC Name |
methyl 3-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOZODSMOOALPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363548 | |
| Record name | methyl 3-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116985-92-3 | |
| Record name | methyl 3-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methyl-4-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


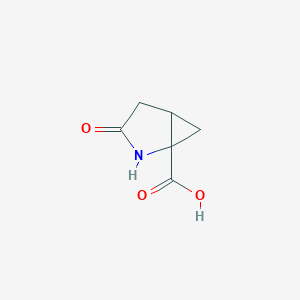


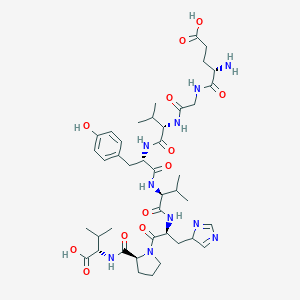



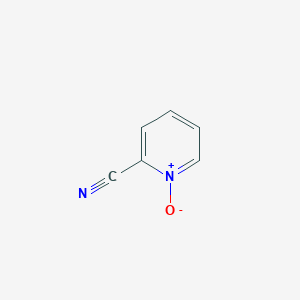
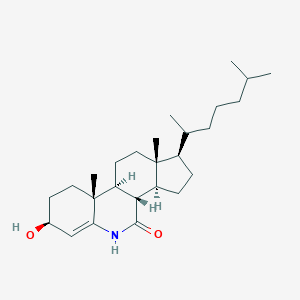
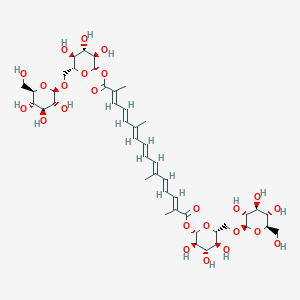
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one](/img/structure/B39873.png)

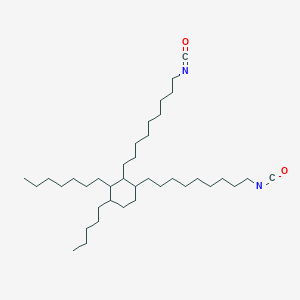
![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
